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Compound of Interest

Compound Name: 2-Dodecylphenol

Cat. No.: B1585192

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
dodecylphenol (CAS No. 5284-29-7), a significant chemical intermediate in the production of
surfactants, lubricant additives, and resins. A thorough understanding of its spectral
characteristics is paramount for researchers, scientists, and quality control professionals in
ensuring product purity, elucidating reaction mechanisms, and developing new applications.
This document synthesizes available data from mass spectrometry (MS), nuclear magnetic
resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to offer a comprehensive
reference.

Molecular Structure and Spectroscopic Overview

2-Dodecylphenol is an organic compound characterized by a phenol ring substituted with a
dodecyl group at the ortho position. This structure gives rise to a unique spectroscopic
fingerprint, which is a composite of the signals from the aromatic ring, the hydroxyl group, and
the long aliphatic chain.

digraph "2-Dodecylphenol_Structure” { graph [layout=neato, overlap=false, splines=true,
maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge
[fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C",
pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6
[label="C", pos="0,0!"]; O [label="0", pos="0,2.5!"]; H_O [label="H", pos="0.5,3!"]; C_d1
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[label="CH2", pos="-2.6,-1.5!"]; C_d2 [label="CH2", pos="-3.9,-2.25!"]; C_d_mid [label="(CH2)s",
pos="-5.2,-3!"]; C_d11 [label="CH2", pos="-6.5,-3.75!"]; C_d12 [label="CH3s", pos="-7.8,-4.5!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1--O; O --H_0O;C2--C _d1;C d1--C_d2;C_d2--C_d_mid; C_d_mid
--C_d11; C_d11 -- C_d12;

/Il Aromatic hydrogens (implicit) H3 [label="H", pos="-1.25,-2!"]; H4 [label="H", pos="1.25,-2!"];
H5 [label="H", pos="2.2,-1!"]; H6 [label="H", pos="0, -0.5!"];

C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }

Figure 1: Chemical structure of 2-Dodecylphenol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound, as well as providing structural information through
fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o Sample Preparation: A dilute solution of 2-dodecylphenol is prepared in a volatile organic
solvent such as dichloromethane or hexane.

o Chromatographic Separation: The sample is injected into the GC, where it is vaporized and
carried by an inert gas through a capillary column. The column temperature is ramped to
separate compounds based on their boiling points and affinities for the stationary phase.

« lonization and Fragmentation: As 2-dodecylphenol elutes from the GC column, it enters the
mass spectrometer's ion source. In EI-MS, high-energy electrons bombard the molecules,
causing ionization and fragmentation.
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e Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into a mass analyzer, which separates them based on their mass-to-charge
ratio (m/z).

» Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation

The electron ionization mass spectrum of 2-dodecylphenol is characterized by a molecular ion
peak and a series of fragment ions that provide valuable structural information.

m/z Relative Intensity (%) Assignment

262 51.0 [M]* (Molecular lon)
107 100.0 [C7H70]* (Base Peak)
108 22.3 [C7HsO]*

263 10.1 [M+1]*

Data sourced from ChemicalBook.[1]

The molecular ion peak ([M]*) at m/z 262 confirms the molecular weight of 2-dodecylphenol
(C18H300).[1][2] The presence of a smaller [M+1]* peak at m/z 263 is due to the natural
abundance of the 13C isotope.

The base peak at m/z 107 is the most intense peak in the spectrum and is characteristic of
alkylphenols.[2] It arises from a benzylic cleavage, a favorable fragmentation pathway for alkyl-
substituted aromatic compounds. This cleavage results in the formation of a stable
hydroxytropylium ion or a related resonance-stabilized structure.

The peak at m/z 108 can be attributed to a McLafferty rearrangement, a common fragmentation
mechanism for compounds containing a carbonyl group or an aromatic ring with a sufficiently
long alkyl chain.

digraph "MS_Fragmentation” { graph [rankdir="LR", splines=true, nodesep=0.5]; node
[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4",
style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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M [label="2-Dodecylphenol (m/z 262)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Benzylic_Cleavage [label="Benzylic Cleavage", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; McLafferty [label="McLafferty Rearrangement", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#FFFFFF"]; Base Peak [label="Base Peak (m/z 107)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragment_108 [label="Fragment (m/z 108)",
fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> Benzylic_Cleavage; M -> McLafferty; Benzylic_Cleavage -> Base Peak; McLafferty ->
Fragment_108; }

Figure 2: Key fragmentation pathways of 2-Dodecylphenol in EI-MS.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms in a molecule.

Experimental Protocol

o Sample Preparation: 5-10 mg of 2-dodecylphenol is dissolved in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) is added as an internal standard (6 0.00 ppm).

» Data Acquisition: The *H NMR spectrum is acquired on a high-field NMR spectrometer (e.g.,
400 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-
noise ratio, a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse
angle.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are
referenced to the TMS signal.

Predicted Data and Interpretation

While a complete, assigned experimental spectrum is not readily available in the public domain,
the expected *H NMR spectrum of 2-dodecylphenol can be accurately predicted based on the
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known chemical shifts of similar compounds.

Chemical Shift (d)

opm (Predicted) Multiplicity Integration Assignment
~7.15 d 1H Ar-H

~7.08 t 1H Ar-H

~6.85 t 1H Ar-H

~6.75 d 1H Ar-H
~4.5-5.5 s (broad) 1H Ar-OH

~2.60 t 2H Ar-CH-
~1.60 m 2H Ar-CH2-CHz-
~1.2-1.4 m (broad) 18H -(CH2)o-
~0.88 t 3H -CHs

The aromatic region (o 6.7-7.2 ppm) is expected to show four distinct signals for the four
protons on the substituted benzene ring, exhibiting complex splitting patterns due to ortho and
meta couplings. The phenolic proton (Ar-OH) will appear as a broad singlet, with its chemical
shift being concentration and solvent dependent. The aliphatic region will be dominated by a
large, broad multiplet around & 1.2-1.4 ppm corresponding to the methylene groups of the
dodecyl chain. The methylene group attached to the aromatic ring (Ar-CHz-) will be deshielded
and appear as a triplet around & 2.60 ppm. The terminal methyl group (-CHs) will appear as a
triplet around 6 0.88 ppm.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol
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o Sample Preparation: 15-20 mg of 2-dodecylphenol is dissolved in approximately 0.6 mL of
a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

» Data Acquisition: The 33C NMR spectrum is acquired on a high-field NMR spectrometer (e.g.,
100 MHz) with proton decoupling. A sufficient number of scans and a suitable relaxation
delay are used to ensure good signal-to-noise and accurate integration (if desired).

o Data Processing: Similar to *H NMR, the FID is Fourier transformed and processed to yield
the final spectrum.

Predicted Data and Interpretation

Chemical Shift (6) ppm (Predicted) Assignment
~153 C-OH

~137 C-alkyl

~130 Ar-CH

~127 Ar-CH

~121 Ar-CH

~115 Ar-CH
~32-30 -(CH2)n-

~23 -(CH2)n-

~14 -CHs

The aromatic region is expected to show six distinct signals for the six carbons of the benzene
ring. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted aromatic
carbon. The carbon attached to the alkyl chain (C-alkyl) will also be significantly shifted. The
remaining four aromatic CH carbons will appear in the typical aromatic region. The aliphatic
region will show a series of signals for the twelve carbons of the dodecyl chain, with the
terminal methyl carbon appearing at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Experimental Protocol

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A small amount of 2-dodecylphenol can be analyzed as a thin film
between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The
spectrum is typically collected over the range of 4000-400 cm~* with a resolution of 4 cm~1.

Data and Interpretation

The IR spectrum of 2-dodecylphenol will exhibit characteristic absorption bands for the
phenolic hydroxyl group, the aromatic ring, and the aliphatic chain.

Wavenumber (cm~1)

(Typical) Vibration Functional Group
3600-3200 (broad) O-H stretch Phenolic -OH

3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Aliphatic C-H

~1600, ~1500 C=C stretch Aromatic ring

~1230 C-O stretch Phenol

750-700 C-H bend (out-of-plane) Ortho-disubstituted aromatic

The most prominent feature will be a broad O-H stretching band in the region of 3600-3200
cm~1, indicative of the hydrogen-bonded phenolic hydroxyl group. The aromatic C-H stretching
vibrations will appear just above 3000 cm~1, while the more intense aliphatic C-H stretching
bands will be observed just below 3000 cm~1. The aromatic C=C stretching vibrations will give
rise to characteristic absorptions around 1600 and 1500 cm~*. The C-O stretching of the
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phenol will be observed around 1230 cm~?. Finally, the out-of-plane C-H bending vibration in
the 750-700 cm~1 region can help confirm the ortho-substitution pattern of the aromatic ring.

Conclusion

The spectroscopic data of 2-dodecylphenol provides a detailed and unambiguous fingerprint
of its molecular structure. Mass spectrometry confirms the molecular weight and reveals
characteristic fragmentation patterns, including a base peak at m/z 107. While detailed
experimental NMR data is not readily available, the predicted *H and 13C NMR spectra provide
a clear roadmap for the assignment of proton and carbon signals. Infrared spectroscopy
confirms the presence of the key functional groups: the phenolic hydroxyl, the aromatic ring,
and the long aliphatic chain. This comprehensive spectroscopic profile serves as a valuable
resource for the identification, characterization, and quality control of 2-dodecylphenol in
research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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